molecular formula C13H18BrFN2 B1380208 1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine CAS No. 1522254-77-8

1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine

Cat. No. B1380208
CAS RN: 1522254-77-8
M. Wt: 301.2 g/mol
InChI Key: MEWLKJIEKDINBV-UHFFFAOYSA-N
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Description

The compound “1-(3-Bromo-5-fluorobenzyl)-4-ethylpiperazine” is likely an organic compound containing a piperazine ring, which is a heterocyclic amine. The piperazine ring is substituted at one nitrogen atom by an ethyl group and at the other nitrogen atom by a 3-bromo-5-fluorobenzyl group .


Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of an appropriate 3-bromo-5-fluorobenzyl halide with 4-ethylpiperazine. This could potentially be achieved through a nucleophilic substitution reaction .


Molecular Structure Analysis

The molecule contains a piperazine ring, which is a six-membered ring with two nitrogen atoms at opposite positions in the ring. It also contains a benzyl group, which is a phenyl group attached to a methylene group .


Chemical Reactions Analysis

As an organic compound containing a piperazine ring, this compound could potentially undergo a variety of chemical reactions. The bromine and fluorine atoms on the benzyl group could potentially be reactive and could undergo substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of the piperazine ring, the bromine and fluorine substituents, and the benzyl group .

Scientific Research Applications

Electrochemical Fluorination in Chemical Synthesis

Electrochemical fluorination (ECF) of 1-ethylpiperazine and various methyl esters of 4-methyl- and/or 4-ethylpiperazinyl substituted carboxylic acids was explored, revealing the formation of perfluoro(4-alkylpiperazinyl) groups and corresponding mono-basic perfluoroacid fluorides. This research provides insight into the synthesis of perfluoro(1,4-dialkylpiperazines) and N-containing perfluorocarboxylic acids with a perfluoropiperazinyl group, contributing to the field of fluorine chemistry and the development of novel fluorinated compounds (Abe, Baba, & Soloshonok, 2001).

Radiopharmaceutical Synthesis

The synthesis of a potent nonpeptide CCR1 antagonist, employing the reductive amination of 4-[18F]fluorobenzaldehyde with a piperazine derivative, showcases a module-assisted two-step one-pot procedure for radiopharmaceutical development. This research contributes to the advancement of diagnostic and therapeutic agents by providing a methodology for the synthesis of radiolabeled compounds with potential applications in medical imaging and therapy (Mäding et al., 2006).

Synthesis of HIV-1 Integrase Inhibitors

A scaleable synthesis route for methyl 3-amino-5-(4-fluorobenzyl)-2-pyridinecarboxylate, an intermediate in the synthesis of 7-benzylnaphthyridinones and related HIV-1 integrase inhibitors, was detailed. This work underscores the significance of developing efficient synthesis processes for intermediates crucial in the production of antiviral drugs (Boros et al., 2007).

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a pharmaceutical, its mechanism would depend on the specific biological target. Piperazine rings are found in many pharmaceuticals and can have a wide range of effects .

Future Directions

The potential applications and future directions for this compound would depend on its intended use. If it’s being studied as a potential pharmaceutical, future research could involve further studying its biological activity, optimizing its structure for increased potency, or investigating its pharmacokinetics .

properties

IUPAC Name

1-[(3-bromo-5-fluorophenyl)methyl]-4-ethylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrFN2/c1-2-16-3-5-17(6-4-16)10-11-7-12(14)9-13(15)8-11/h7-9H,2-6,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEWLKJIEKDINBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC(=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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